Cas no 924-73-2 (Ethyl 3-aminopropanoate)

Ethyl 3-aminopropanoate (CAS 2079-89-2) is an ester derivative of β-alanine, featuring both an amino and an ester functional group. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional reactivity allows for selective modifications, making it valuable in peptide coupling and heterocycle formation. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. With a well-defined structure and high purity, Ethyl 3-aminopropanoate offers consistent performance in synthetic applications. Its stability under standard storage conditions further ensures reliable use in research and industrial processes.
Ethyl 3-aminopropanoate structure
Ethyl 3-aminopropanoate structure
Product Name:Ethyl 3-aminopropanoate
CAS No:924-73-2
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD02114093
CID:797239
PubChem ID:419889
Update Time:2025-06-09

Ethyl 3-aminopropanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-aminopropanoate
    • 3-AMINO-PROPIONIC ACID ETHYL ESTER
    • b-Alanine, ethyl ester
    • 3-AMINO-PROPANOIC ACID ETHYL ESTER
    • amino propionic acid ethyl ester
    • ethyl 3-amino-propionate
    • 3-Aminopropionic acid ethyl ester
    • Ethyl 3-aminopropionate
    • Ethyl β-alanate
    • Ethyl β-alaninate
    • Ethyl β-aminopropionate
    • .BETA.-ALANINE ETHYL ESTER
    • EN300-56438
    • ETHYL .BETA.-AMINOPROPIONATE
    • b-alanine ethyl ester
    • STL304618
    • ZWD52URW2Y
    • Ethyl beta-aminopropionate
    • SCHEMBL64965
    • CS-0343396
    • Ethyl3-aminopropanoate
    • AKOS016010779
    • F19878
    • Ethyl beta-alanate
    • 924-73-2
    • ?-ALANINE ETHYL ESTER
    • ETHYL .BETA.-ALANATE
    • DTXSID20329386
    • CarnoSyn
    • BS-12863
    • ethyl beta-alaninate
    • Beta-alanine ethyl ester
    • UNII-ZWD52URW2Y
    • NCGC00247377-01
    • Ethyl 3-aminopropanoate #
    • Q4897178
    • CHEMBL1907041
    • MDL: MFCD02114093
    • Inchi: 1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
    • InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
    • SMILES: O=C(CCN)OCC

Computed Properties

  • Exact Mass: 117.07900
  • Monoisotopic Mass: 117.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 72.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 0.59860

Ethyl 3-aminopropanoate Security Information

Ethyl 3-aminopropanoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Ethyl 3-aminopropanoate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 2,2-Dimethoxypropane
Reference
Studies on the Synthesis of Yohimbane and Campthoteca Alkaloids through the Domino Knoevenagel-Hetero-Diels-Alder Reaction
Klapa, Katharina Anna, 2007, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, cooled
1.2 8 h, 60 °C
Reference
Process for the preparation of resveratrol amino acid ester derivatives
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Reference
Preparation of 2-fluoro-2-deoxy-glucose conjugates for improved cancer treatment
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  2 h, rt
Reference
Favipiravir-based ionic liquids as potent antiviral drugs for oral delivery: Synthesis, solubility, and pharmacokinetic evaluation
Moshikur, Rahman Md ; Ali, Korban Md. ; Wakabayashi, Rie ; Moniruzzaman, Muhammad ; Goto, Masahiro, Molecular Pharmaceutics, 2021, 18(8), 3108-3115

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt
Reference
Design, synthesis, and bioactivity evaluation of novel Bcl-2/HDAC dual-target inhibitors for the treatment of multiple myeloma
Zhou, Ruolan; Fang, Shaoyu; Zhang, Minmin; Zhang, Qingsen; Hu, Jian; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 349-352

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  -10 °C; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: tert-Butyl methyl ether ;  20 min, rt
Reference
Preparation of the tri-cycle compound and their medical applications in the treatment of HBV related diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine
Reference
A promising cellulose-based polyzwitterion with pH-sensitive charges
Elschner, Thomas; Heinze, Thomas, Beilstein Journal of Organic Chemistry, 2014, 10, 1549-1556

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, reflux
Reference
Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen
Mishra, Ashutosh; Veerasamy, Ravichandran; Jain, Prateek Kumar; Dixit, Vinod Kumar; Agrawal, Ram Kishor, Journal of the Brazilian Chemical Society, 2008, 19(1), 89-100

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Thionyl chloride Catalysts: Ethanol
Reference
Thiocarbonyl olefination. IV. Preparation of β-amino acids from N-(acetyl)thio amides; total synthesis of iturinic acid
Slopianka, Marion; Gossauer, Albert, Liebigs Annalen der Chemie, 1981, (12), 2258-65

Production Method 10

Reaction Conditions
Reference
Pharmaceutical compositions containing conjugates of 2-fluoro-2-deoxy-glucose with anticancer agents for improved cancer treatment
, European Patent Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C
Reference
Polymerisation of β-alanine through catalytic ester-amide exchange
Steunenberg, Peter; Koenst, Paul M.; Scott, Elinor L.; Franssen, Maurice C. R.; Zuilhof, Han; et al, European Polymer Journal, 2013, 49(7), 1773-1781

Production Method 12

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Water ;  35 min
Reference
Cesium fluoride-catalyzed aza-Michael addition reaction in aqueous media
Labade, Vilas B.; Pawar, Shivaji S.; Shingare, Murlidhar S., Monatshefte fuer Chemie, 2011, 142(10), 1055-1059

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  7 h, rt
Reference
Synthesis and cytotoxic properties of new fluorodeoxyglucose-coupled chlorambucil derivatives
Reux, Bastien; Weber, Valerie; Galmier, Marie-Josephe; Borel, Michele; Madesclaire, Michel; et al, Bioorganic & Medicinal Chemistry, 2008, 16(9), 5004-5020

Production Method 14

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Sodium borohydride Solvents: Ethanol
Reference
Reduction of nitriles with combined reducing agent - sodium borohydride/iron salts
Lin, Ronghui; Zhang, Yongmin; Zhou, Zhiniu, Gaodeng Xuexiao Huaxue Xuebao, 1990, 11(8), 889-90

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia Solvents: Chloroform
Reference
The total syntheses of dl-matrine and dl-leontine
Mandell, Leon; Singh, K. P.; Gresham, J. T.; Freeman, W. J., Journal of the American Chemical Society, 1965, 87(22), 5234-6

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ,  Water ;  2 h, rt
Reference
Ionic liquid, solvent, and transdermal preparation
, Japan, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  -5 °C; 3 h, rt
Reference
Synthesis of ergosterol peroxide conjugates as mitochondria targeting probes for enhanced anticancer activity
Bu, Ming; Li, Hongling; Wang, Haijun; Wang, Jing; Lin, Yu; et al, Molecules, 2019, 24(18),

Production Method 18

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, reflux
1.2 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  cooled
Reference
Enzyme-catalyzed polymerization of β-alanine esters, a sustainable route towards the formation of poly-β-alanine
Steunenberg, Peter; Uiterweerd, Michiel; Sijm, Maarten; Scott, Elinor L.; Zuilhof, Han; et al, Current Organic Chemistry, 2013, 17(7), 682-690

Production Method 19

Reaction Conditions
1.1 Reagents: Monochloramine Solvents: Ethanol ;  15 min, < 10 °C; rt
Reference
Synthesis of substituted aziridines via intramolecular reactions of β-N-chloroethylamino carbanions
Makosza, Mieczyslaw; Bobryk, Karolina; Krajewski, Dariusz, Heterocycles, 2008, 76(2), 1511-1524

Production Method 20

Reaction Conditions
Reference
A New Glycociamidine Ring Precursor: Syntheses of (Z)-Hymenialdisine, (Z)-2-Debromohymenialdisine, and (±)-endo-2-Debromohymenialdisine
Papeo, Gianluca; Posteri, Helena; Borghi, Daniela; Varasi, Mario, Organic Letters, 2005, 7(25), 5641-5644

Ethyl 3-aminopropanoate Raw materials

Ethyl 3-aminopropanoate Preparation Products

Additional information on Ethyl 3-aminopropanoate

Recent Advances in the Application of Ethyl 3-aminopropanoate (CAS: 924-73-2) in Chemical and Biomedical Research

Ethyl 3-aminopropanoate (CAS: 924-73-2), also known as ethyl β-alaninate, is a versatile chemical compound with significant applications in pharmaceutical synthesis, drug delivery systems, and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, including peptide mimetics and prodrugs. This research briefing provides an overview of the latest advancements involving Ethyl 3-aminopropanoate, focusing on its synthetic utility, mechanistic insights, and emerging therapeutic potentials.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Ethyl 3-aminopropanoate as a building block for novel protease inhibitors. The compound's amino and ester functional groups facilitated the development of targeted inhibitors against SARS-CoV-2 main protease, showcasing its relevance in antiviral drug design. Structural modifications of Ethyl 3-aminopropanoate led to derivatives with improved binding affinities and selectivity, underscoring its adaptability in medicinal chemistry.

Another breakthrough was reported in Advanced Drug Delivery Reviews, where Ethyl 3-aminopropanoate was utilized to engineer pH-responsive nanocarriers for cancer therapy. The compound's amine group enabled covalent conjugation with polymeric matrices, while its ester moiety allowed for controlled drug release under acidic tumor microenvironments. Preclinical trials demonstrated enhanced tumor accumulation and reduced off-target effects, positioning Ethyl 3-aminopropanoate as a promising candidate for next-generation drug delivery platforms.

Recent mechanistic studies have also explored the metabolic pathways of Ethyl 3-aminopropanoate. A 2024 Nature Chemical Biology paper revealed its role as a precursor in microbial biosynthesis of β-amino acids, offering sustainable production routes for high-value pharmaceuticals. Genetic engineering of E. coli strains to overexpress aminotransferases significantly improved the yield of Ethyl 3-aminopropanoate-derived metabolites, highlighting biotechnological applications.

Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of Ethyl 3-aminopropanoate-based processes. Future research directions include computational modeling to predict derivative bioactivities and green chemistry approaches to streamline synthesis. Collaborative efforts between academia and industry will be crucial to translate these findings into clinical and industrial applications.

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